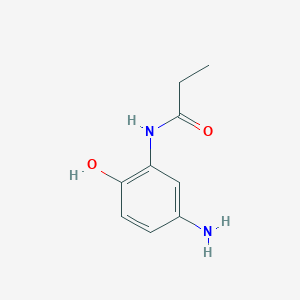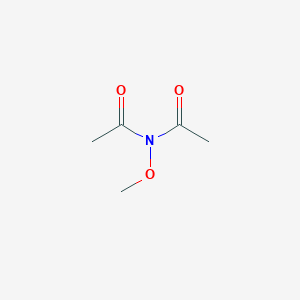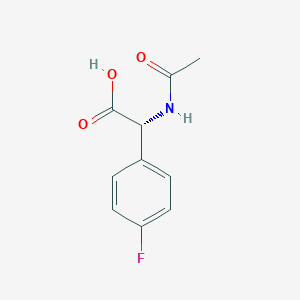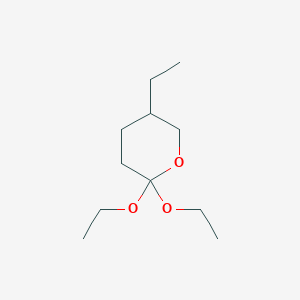
N-(5-amino-2-hydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-amino-2-hydroxyphenyl)propanamide, also known as APAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APAP is an organic compound that belongs to the class of amides and is commonly used in the synthesis of other chemical compounds.
Scientific Research Applications
N-(5-amino-2-hydroxyphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antitumor properties. N-(5-amino-2-hydroxyphenyl)propanamide has also been shown to be effective in treating inflammation, pain, and fever. In addition, N-(5-amino-2-hydroxyphenyl)propanamide has been used as a precursor in the synthesis of other chemical compounds, including pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-amino-2-hydroxyphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of the cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain and fever. By inhibiting the production of prostaglandins, N-(5-amino-2-hydroxyphenyl)propanamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(5-amino-2-hydroxyphenyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(5-amino-2-hydroxyphenyl)propanamide has also been shown to reduce the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of the immune response. In addition, N-(5-amino-2-hydroxyphenyl)propanamide has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-(5-amino-2-hydroxyphenyl)propanamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without significant degradation. However, N-(5-amino-2-hydroxyphenyl)propanamide has some limitations. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(5-amino-2-hydroxyphenyl)propanamide can be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on N-(5-amino-2-hydroxyphenyl)propanamide. One area of research is the development of new synthetic methods for N-(5-amino-2-hydroxyphenyl)propanamide that can improve yield and purity. Another area of research is the identification of new applications for N-(5-amino-2-hydroxyphenyl)propanamide, particularly in the treatment of inflammatory diseases and cancer. Finally, research is needed to better understand the mechanism of action of N-(5-amino-2-hydroxyphenyl)propanamide and its effects on the immune system and other physiological processes.
Conclusion:
In conclusion, N-(5-amino-2-hydroxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized by the reaction of 5-nitrosalicylaldehyde and glycine and has been found to have antibacterial, antifungal, and antitumor properties. N-(5-amino-2-hydroxyphenyl)propanamide works by inhibiting the activity of the cyclooxygenase enzymes, which reduces inflammation, pain, and fever. It has several biochemical and physiological effects, including reducing the levels of inflammatory cytokines and reducing the activity of the NF-κB pathway. N-(5-amino-2-hydroxyphenyl)propanamide has several advantages for use in laboratory experiments, but also has some limitations. Finally, there are several future directions for research on N-(5-amino-2-hydroxyphenyl)propanamide, including the development of new synthetic methods and the identification of new applications.
Synthesis Methods
N-(5-amino-2-hydroxyphenyl)propanamide is synthesized by the reaction of 5-nitrosalicylaldehyde and glycine in the presence of sodium borohydride. The resulting product is then further reacted with acetic anhydride to yield N-(5-amino-2-hydroxyphenyl)propanamide. This synthesis method is widely used in the laboratory and has been optimized for high yield and purity.
properties
CAS RN |
130024-70-3 |
|---|---|
Product Name |
N-(5-amino-2-hydroxyphenyl)propanamide |
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
N-(5-amino-2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-9(13)11-7-5-6(10)3-4-8(7)12/h3-5,12H,2,10H2,1H3,(H,11,13) |
InChI Key |
WSYCHWCNRWWVKN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)N)O |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N)O |
synonyms |
Propanamide, N-(5-amino-2-hydroxyphenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)






![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)


